molecular formula C17H16ClN3O B8746670 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine CAS No. 827031-05-0

2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

Cat. No. B8746670
M. Wt: 313.8 g/mol
InChI Key: HADKEDUVFJBONA-UHFFFAOYSA-N
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Patent
US07618975B2

Procedure details

(2-Chloromethyl-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine: A mixture of 2-chloromethyl-quinazolin-4(3H)-one (256 mg, 1.32 mmol), phosphoryl chloride (1.23 ml, 13.2 mmol) and N,N-dimethylaniline (0.34 ml, 2.64 mmol) in chloroform (10 ml) was heated under reflux for 4 h. The reaction mixture was poured onto ice and extracted by ethyl acetate. The solvent was evaporated, and the residue was purified by column chromatography on silica gel with acetate and hexane (1:1) as eluent, yielding 180 mg of 4-chloro-2-chloromethyl-quinazoline. The intermediate (170 mg, 0.80 mmol) and (4-methoxy-phenyl)-methylamine (131.7 mg, 0.96 mmol) in isopropyl alcohol (5 ml) with concentrated HCl (0.05 ml) was stirred at room temperature overnight. The precipitation was formed and collected by filtration, then washed and dried to give 231 mg (92%) of the title compound. 1H NMR (CDCl3): 7.82 (d, J=8.7 Hz, 1H), 7.59-7.53 (m, 1H), 7.15-7.12 (m, 2H), 7.03-7.00 (m, 2H), 6.95-6.91 (m, 2H), 4.73 (s, 2H), 3.85 (s, 3H), 3.62 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[N:12]=[C:11](N(C2C=CC(OC)=CC=2)C)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.[Cl:23]CC1NC(=O)C2C(=CC=CC=2)N=1.P(Cl)(Cl)(Cl)=O.CN(C)C1C=CC=CC=1>C(Cl)(Cl)Cl>[Cl:23][C:11]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[C:3]([CH2:2][Cl:1])[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NC2=CC=CC=C2C(=N1)N(C)C1=CC=C(C=C1)OC
Name
Quantity
256 mg
Type
reactant
Smiles
ClCC1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
1.23 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0.34 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted by ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel with acetate and hexane (1:1) as eluent

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=CC=C12)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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